molecular formula C22H22Cl2N4O2S B4002739 2-{[5-(2,4-dichlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide

2-{[5-(2,4-dichlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide

Cat. No.: B4002739
M. Wt: 477.4 g/mol
InChI Key: SPMFAAAJEHJOGO-UHFFFAOYSA-N
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Description

2-{[5-(2,4-dichlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide is a useful research compound. Its molecular formula is C22H22Cl2N4O2S and its molecular weight is 477.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)propanamide is 476.0840525 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Properties

A study by Baranovskyi et al. (2018) focused on the synthesis of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments, which are structurally similar to the compound . These compounds were evaluated for their antibacterial and antifungal properties, demonstrating significant activity against various microorganisms (Baranovskyi et al., 2018).

Anticancer Activity

Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share a structural motif with the compound of interest. These derivatives demonstrated antioxidant activity and were tested against human glioblastoma and breast cancer cell lines, showing cytotoxic effects that suggest potential for anticancer therapy (Tumosienė et al., 2020).

Antifungal and Antibacterial Activities

Another study by Arnoldi et al. (2007) synthesized and tested N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines for fungicidal activity. This research indicates that modifications to the compound can maintain antifungal activity against a variety of phytopathogenic fungi (Arnoldi et al., 2007).

Enzyme Inhibition

A study by Bekircan et al. (2015) investigated the synthesis of derivatives from a base compound similar to the query compound for their potential in inhibiting lipase and α-glucosidase. These enzymes are targets for the treatment of conditions like obesity and diabetes, indicating the compound's potential application in therapeutic interventions (Bekircan et al., 2015).

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the retrieved papers, 1,2,4-triazole derivatives have been reported to inhibit some metabolic enzymes such as acetylcholinesterase I and II . They could be used as candidate drugs in the treatment of some diseases such as mountain sickness, glaucoma, gastric and duodenal ulcers, epilepsy, osteoporosis, and neurological disorders .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity and toxicity. While specific safety and hazard information for this compound was not found in the retrieved papers, it’s worth noting that most of the synthesized 1,2,4-triazole derivatives have shown proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

Future research could focus on further exploring the biological activities of this compound and its derivatives, as well as optimizing its synthesis. Given the promising biological activities of 1,2,4-triazole derivatives, this compound could potentially be developed into a therapeutic agent for various diseases .

Properties

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N4O2S/c1-4-12-28-20(18-11-6-15(23)13-19(18)24)26-27-22(28)31-14(3)21(29)25-16-7-9-17(10-8-16)30-5-2/h4,6-11,13-14H,1,5,12H2,2-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMFAAAJEHJOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=C(N2CC=C)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(2,4-dichlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(2,4-dichlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide
Reactant of Route 3
2-{[5-(2,4-dichlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-{[5-(2,4-dichlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(2,4-dichlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide
Reactant of Route 6
2-{[5-(2,4-dichlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide

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